Cas no 921880-22-0 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide)

N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide
- Benzenesulfonamide, N-[2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-ethyl-
- N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-ethylbenzenesulfonamide
- AKOS024630335
- N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide
- F2237-0262
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide
- 921880-22-0
-
- インチ: 1S/C20H20ClN3O3S/c1-2-15-3-9-18(10-4-15)28(26,27)22-13-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3
- InChIKey: DEFSJWKSWNYDCN-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2N=C(C3=CC=C(Cl)C=C3)C=CC2=O)(=O)=O)=CC=C(CC)C=C1
計算された属性
- 精确分子量: 417.0913904g/mol
- 同位素质量: 417.0913904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 701
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 87.2Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 579.8±60.0 °C(Predicted)
- 酸度系数(pKa): 10.81±0.50(Predicted)
N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0262-15mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-2μmol |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-30mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-75mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-2mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-50mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-20mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-3mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-10μmol |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2237-0262-10mg |
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethylbenzene-1-sulfonamide |
921880-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide (CAS: 921880-22-0)
In recent years, the compound N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide (CAS: 921880-22-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The compound's unique chemical structure, featuring a pyridazinone core and a sulfonamide moiety, makes it a valuable candidate for further investigation.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One key area of interest is its role as a potential inhibitor of certain enzymes involved in inflammatory and oncogenic pathways. Preliminary in vitro and in vivo experiments have demonstrated its efficacy in reducing inflammatory markers and inhibiting tumor growth, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain types of cancer.
The synthesis and optimization of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide have also been a focal point of recent research. Advances in synthetic chemistry have enabled the production of this compound with higher yields and purity, facilitating more comprehensive pharmacological evaluations. Additionally, structure-activity relationship (SAR) studies have been conducted to identify key structural features that contribute to its biological activity, paving the way for the development of more potent analogs.
In terms of pharmacokinetics, recent findings indicate that the compound exhibits favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability and bioavailability. Researchers have also explored various formulation strategies to improve its delivery and efficacy, including the development of nanoparticle-based carriers and prodrug approaches.
The safety profile of N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide has been assessed in preclinical studies, with results indicating a manageable toxicity profile at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its long-term effects and potential side effects in humans.
Looking ahead, the compound holds considerable promise for clinical translation. Ongoing research aims to validate its therapeutic efficacy in more complex disease models and to identify potential biomarkers for patient stratification. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its derivatives, potentially leading to novel treatments for a range of medical conditions.
In conclusion, N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide (CAS: 921880-22-0) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique properties and promising preclinical results underscore the need for continued investigation to fully realize its therapeutic potential. As research progresses, this compound may emerge as a valuable addition to the arsenal of treatments for inflammatory and oncological diseases.
921880-22-0 (N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-ethylbenzene-1-sulfonamide) Related Products
- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 2110741-41-6(5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 2171723-03-6(3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 4674-50-4(Nootkatone)
- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 1902894-50-1(5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide)
- 1805935-94-7(4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)




